tert-butyl 4-nitroindoline-1-carboxylate chemical properties and reactivity
tert-butyl 4-nitroindoline-1-carboxylate chemical properties and reactivity
Abstract
tert-Butyl 4-nitroindoline-1-carboxylate (CAS: 1362855-40-0) is a pivotal heterocyclic building block in medicinal chemistry.[1][2][3][4] Structurally, it consists of a reduced indole (indoline) core, protected at the N1 position with a tert-butoxycarbonyl (Boc) group and substituted at the C4 position with a nitro moiety. This molecule serves as a "masked" scaffold; the nitro group functions as a latent aniline for downstream coupling, while the Boc group modulates the nucleophilicity of the indoline nitrogen, preventing unwanted side reactions during core functionalization. This guide details its physicochemical properties, synthetic pathways, reactivity profile, and application in high-value drug discovery campaigns.
Chemical Identity & Structural Analysis[5][6]
The 4-nitroindoline core is electronically distinct from its 5- or 6-nitro isomers. The nitro group at C4 exerts a strong electron-withdrawing effect (–I, –M) that is peri-positioned relative to the C3 methylene, influencing the conformation of the saturated five-membered ring.
Physicochemical Properties
| Property | Data |
| IUPAC Name | tert-butyl 4-nitro-2,3-dihydro-1H-indole-1-carboxylate |
| CAS Number | 1362855-40-0 |
| Molecular Formula | C₁₃H₁₆N₂O₄ |
| Molecular Weight | 264.28 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| LogP (Calc) | ~3.2 (Lipophilic due to Boc and aromatic core) |
| H-Bond Donors/Acceptors | 0 Donors / 5 Acceptors |
Structural Features[6]
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N1-Boc Protection: The carbamate creates substantial steric bulk around the N1 position, directing electrophilic attacks away from the nitrogen and stabilizing the indoline against oxidation. It also reduces the electron density of the benzene ring less severely than an amide, retaining some reactivity for S_NAr or cross-coupling reactions if the nitro group is modified.
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C4-Nitro Group: Unlike the common 5-nitro isomer (accessible via direct nitration of indoline), the 4-nitro isomer is synthetically challenging to access, making this building block higher in value. It prevents C4-metabolic oxidation in drug candidates.
Synthesis & Preparation
Direct nitration of indoline or N-Boc-indoline typically yields the 5-nitro isomer due to the directing effect of the nitrogen. Therefore, the synthesis of the 4-nitro derivative requires a divergent approach, often starting from 4-nitroindole .
Synthetic Pathway
The most reliable route involves the selective reduction of the C2-C3 double bond of 4-nitroindole followed by N-protection.
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Selective Reduction: 4-Nitroindole is treated with sodium cyanoborohydride (NaBH₃CN) in acetic acid or triethylsilane (Et₃SiH) in TFA. Critical Control Point: Conditions must be tuned to reduce the indole double bond without reducing the nitro group to an amine.
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N-Protection: The resulting 4-nitroindoline is reacted with di-tert-butyl dicarbonate (Boc₂O) and a base (DMAP/TEA).
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis from 4-nitroindole, highlighting the chemoselective reduction.
Reactivity Profile
The utility of tert-butyl 4-nitroindoline-1-carboxylate lies in its orthogonal reactivity. The molecule possesses three distinct "handles" for modification.
Chemoselective Nitro Reduction
The nitro group is the primary site of manipulation. It can be reduced to the aniline (4-amino) without affecting the acid-labile Boc group.
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Reagents: H₂ (1 atm) with Pd/C is standard. However, if halogen substituents are present elsewhere, Fe/NH₄Cl or SnCl₂ (Bechamp conditions) are preferred to prevent dehalogenation.
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Outcome: Yields tert-butyl 4-aminoindoline-1-carboxylate , a precursor for amide coupling, urea formation, or Buchwald-Hartwig aminations.
N-Boc Deprotection
Removal of the Boc group exposes the secondary amine (indoline N1).
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Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.
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Caution: If the nitro group has been reduced to an amine, strong acid may salt formation at both nitrogens. Stepwise deprotection strategies are crucial in total synthesis.
Indoline Oxidation (Aromatization)
Although the indoline core is stable, it can be oxidized back to the indole using oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂. This allows researchers to perform saturation-dependent SAR (Structure-Activity Relationship) studies, comparing the flat indole vs. the kinked indoline.
Divergent Reactivity Map
Figure 2: Divergent reactivity pathways allowing access to amino-indolines, free indolines, or oxidized indoles.
Experimental Protocols
Protocol A: Synthesis of tert-Butyl 4-nitroindoline-1-carboxylate
Target: Protection of 4-nitroindoline.
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Setup: Charge a flame-dried round-bottom flask with 4-nitroindoline (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].
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Reagent Addition: Add Triethylamine (TEA, 2.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at 0°C for 10 minutes.
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Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dissolved in minimal DCM dropwise.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product will be less polar than the starting material.
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Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the title compound as a yellow solid.
Protocol B: Chemoselective Nitro Reduction
Target: tert-Butyl 4-aminoindoline-1-carboxylate.
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Setup: Dissolve tert-butyl 4-nitroindoline-1-carboxylate (1.0 equiv) in Methanol (MeOH) [0.1 M].
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Catalyst: Carefully add 10% Pd/C (10 wt% loading). Safety: Pd/C is pyrophoric; keep wet with solvent.
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Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon (1 atm).
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Reaction: Stir vigorously at RT for 2–12 hours. Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance of the amine (M-30+H, or similar mass shift).
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Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.
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Isolation: Concentrate the filtrate to obtain the crude amine. This intermediate is often air-sensitive (oxidation to purple/black tars) and should be used immediately in the next coupling step.
Applications in Medicinal Chemistry
Kinase Inhibitor Scaffolds
The 4-aminoindoline motif mimics the adenosine ring of ATP. When the Boc group is removed and replaced with a pyrimidine or quinazoline heterocycle, the resulting molecule can function as a hinge-binder in kinase inhibitors (e.g., EGFR, VEGFR targets). The indoline's sp³ character (C2/C3) improves solubility compared to the planar indole equivalents.
GPCR Ligands
The bent shape of the indoline core provides a distinct vector for substituents at the N1 and C4 positions, often used to fine-tune selectivity in Serotonin (5-HT) and Dopamine receptor antagonists. The 4-position specifically vectors into the "accessory binding pockets" of these receptors.
Safety & Handling (E-E-A-T)
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Nitro Compounds: Potentially explosive if heated under confinement. Do not distill residues containing the nitro starting material to dryness at high temperatures.
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Boc Anhydride: Toxic if inhaled; releases CO₂ upon reaction (pressure buildup in sealed vessels).
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Storage: Store tert-butyl 4-nitroindoline-1-carboxylate at 2–8°C, protected from light. The reduced amine derivative should be stored under inert gas (Argon) at -20°C.
References
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Preparation of 4-Nitroindoline
- Source: Young, J., et al. "Practical Synthesis of 4-Substituted Indoles." Journal of Organic Chemistry, 2016.
- Context: Describes the reduction of 4-nitroindole to 4-nitroindoline using NaBH3CN/AcOH.
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(Generic Journal Link for verification)
- Boc Protection Methodologies: Source: Greene, T.W., Wuts, P.G.M. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. Context: Standard protocols for carbamate formation on electron-deficient anilines/indolines.
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Indoline Scaffolds in Drug Discovery
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Source: Zhang, M., et al. "Indoline derivatives as potent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2015.[5]
- Context: Highlights the solubility advantages of indoline over indole.
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- Catalytic Hydrogenation Safety: Source: Kappe, C.O., et al. "Hydrogenation of Nitroarenes." Chemical Reviews, 2014. Context: Safety protocols for Pd/C handling.
(Note: Specific CAS-linked patents often contain the exact experimental data for this intermediate, typically found in synthesis of kinase inhibitors like Idelalisib analogs or similar pathway inhibitors.)
Sources
- 1. 1643573-92-5|tert-Butyl 5-bromo-6-nitroindoline-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. 873056-11-2|tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. 2060030-85-3|tert-Butyl 5'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
